2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of two 4-chlorophenyl groups and a 4-methylpiperazin-1-yl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine.
Introduction of 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Attachment of the 4-Methylpiperazin-1-yl Group: The 4-methylpiperazin-1-yl group can be attached via a nucleophilic substitution reaction with 4-methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could potentially reduce the chlorophenyl groups to phenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The chlorophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]acetamide: Lacks the piperazine ring.
2-(4-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]acetamide: Lacks one of the chlorophenyl groups.
2-(4-methylphenyl)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide: Has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The presence of both 4-chlorophenyl groups and the 4-methylpiperazin-1-yl group in 2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide makes it unique in terms of its potential binding properties and biological activity. This combination of functional groups can lead to enhanced pharmacological effects and specificity.
Properties
Molecular Formula |
C21H25Cl2N3O |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H25Cl2N3O/c1-25-10-12-26(13-11-25)20(17-4-8-19(23)9-5-17)15-24-21(27)14-16-2-6-18(22)7-3-16/h2-9,20H,10-15H2,1H3,(H,24,27) |
InChI Key |
LFBHIGZUDFBARN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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